molecular formula C8H17ClN2O2S B2924454 N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride CAS No. 1834574-73-0

N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride

Cat. No.: B2924454
CAS No.: 1834574-73-0
M. Wt: 240.75
InChI Key: BSZFDSMRYACKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Chemical Reactions Analysis

N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III).

    Reduction: Phenylsilane is commonly used as a reducing agent in the presence of an iron complex catalyst.

    Substitution: The compound can undergo substitution reactions where different functional groups are introduced into the molecule.

Common reagents and conditions used in these reactions include gold(I) complexes, iodine(III) oxidizing agents, and phenylsilane . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride involves its interaction with specific molecular targets. For example, piperidine derivatives are known to interact with various enzymes and receptors, leading to their inhibition or activation . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

N-piperidin-3-ylcyclopropanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7;/h7-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZFDSMRYACKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.